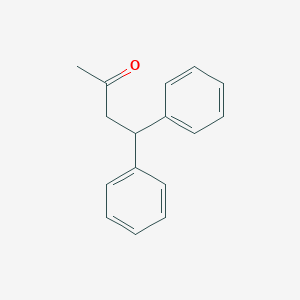

4,4-Diphenylbutan-2-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4,4-diphenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHXYKLKNOEKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202421 | |

| Record name | 4,4-Diphenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-60-9 | |

| Record name | 4,4-Diphenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diphenyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5409-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Diphenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diphenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-Diphenyl-2-butanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39ARQ75GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the History and Discovery of 4,4-Diphenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diphenylbutan-2-one, also known as benzhydrylacetone, is a ketone with a diphenylmethane moiety. This document provides a comprehensive overview of its history, discovery, and chemical properties. It includes detailed experimental protocols for its synthesis, a summary of its physical and spectroscopic data, and an exploration of its known applications. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a chemical compound with the molecular formula C₁₆H₁₆O.[1][2] Its structure features a butanone backbone with two phenyl groups attached to the fourth carbon. This structure makes it a useful intermediate in organic synthesis. This guide will delve into the key aspects of this molecule, from its first synthesis to its modern applications.

History and Discovery

The first documented synthesis of this compound appears in a 1973 publication in The Journal of Organic Chemistry.[3] The work by H. O. House and his colleagues described a novel method for the alkylation of ketone enolates, which led to the preparation of this compound. While the primary focus of the paper was on the broader applications of this new synthetic methodology, it marks the formal entry of this compound into the chemical literature.

Physicochemical Properties

This compound is a white to cream-colored crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O | [1][2] |

| Molecular Weight | 224.30 g/mol | [2] |

| CAS Number | 5409-60-9 | [3][4] |

| Melting Point | 44-51 °C | [4] |

| Boiling Point | 164.5-168 °C at 4-5 Torr | [4] |

| Appearance | White to cream crystals or powder | [4] |

Table 1: Physicochemical Properties of this compound

Synthesis

The seminal 1973 paper by House et al. provides a robust method for the synthesis of this compound. The overall reaction involves the conjugate addition of a diphenylmethyl group to an α,β-unsaturated ketone.

General Reaction Scheme

Figure 1: General synthesis of this compound.

Detailed Experimental Protocol (Based on House et al., 1973)

Materials:

-

Diphenylmethane

-

n-Butyllithium in hexane

-

Tetrahydrofuran (THF), freshly distilled from sodium-benzophenone ketyl

-

Methyl vinyl ketone, freshly distilled

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

A solution of diphenylmethane (1 equivalent) in dry THF is cooled to 0 °C under a nitrogen atmosphere.

-

A solution of n-butyllithium in hexane (1.1 equivalents) is added dropwise with stirring. The resulting deep red solution is stirred at 0 °C for 30 minutes.

-

The solution is then cooled to -78 °C, and a solution of freshly distilled methyl vinyl ketone (1.2 equivalents) in dry THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons, a triplet for the methylene protons adjacent to the carbonyl group, and a triplet for the methine proton, along with multiplets for the aromatic protons. |

| ¹³C NMR | The carbon NMR spectrum will display a peak for the carbonyl carbon, the methyl carbon, the methylene carbon, the methine carbon, and distinct signals for the aromatic carbons. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O) is typically observed around 1715 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 224, corresponding to the molecular weight of the compound. |

Table 2: Summary of Spectroscopic Data for this compound

Known Applications and Reactivity

This compound serves as a versatile building block in organic synthesis. Its primary documented use is as a reagent in the synthesis of monofluorinated epoxides.[4][5] The presence of the ketone functionality and the diphenylmethyl group allows for a range of chemical transformations, including:

-

Enolate formation and subsequent alkylation/acylation: The protons alpha to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles.

-

Reduction of the ketone: The carbonyl group can be reduced to a secondary alcohol.

-

Reactions involving the aromatic rings: The phenyl groups can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the bulky alkyl substituent.

Figure 2: Reactivity map of this compound.

Biological Activity

To date, there is a lack of significant research into the biological activities of this compound itself. While related structures have been investigated for various pharmacological properties, this specific compound has not been a primary focus of drug discovery efforts. Future research may explore its potential as a scaffold for the development of new therapeutic agents.

Conclusion

This compound, first reported in 1973, is a valuable synthetic intermediate. This guide has provided a detailed account of its history, synthesis, and chemical properties. While its direct biological applications remain unexplored, its utility in organic synthesis is well-established. This document serves as a foundational resource for researchers interested in the chemistry and potential applications of this diphenylmethane derivative.

References

An In-depth Technical Guide to the Fundamental Properties of 4,4-Diphenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4,4-Diphenylbutan-2-one. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Core Properties of this compound

This compound is an aromatic ketone with the molecular formula C16H16O.[1] It is also known by other names such as 1,1-Diphenyl-3-butanone and 4,4-Diphenyl-2-butanone.[1][2]

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C16H16O | [1][3] |

| Molecular Weight | 224.3 g/mol | [1][3] |

| CAS Number | 5409-60-9 | [1][4] |

| EINECS Number | 226-482-4 | [1][4] |

| Melting Point | 170-171 °C | [1][2] |

| Boiling Point | 164.5-168 °C (at 4-5 Torr) | [1][2] |

| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| Rotatable Bond Count | 4 | [3] |

| Heavy Atom Count | 17 | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research. The following sections outline generalized procedures based on standard organic chemistry techniques.

A common synthetic route to this compound involves the Friedel-Crafts alkylation of benzene with 4-chloro-2-butanone.

Materials:

-

Benzene

-

4-chloro-2-butanone

-

Anhydrous aluminum chloride (AlCl3)

-

Dry dichloromethane (DCM) as a solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO3), aqueous solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with anhydrous aluminum chloride and dry dichloromethane.

-

The suspension is cooled in an ice bath.

-

A solution of 4-chloro-2-butanone in dry dichloromethane is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and then acidifying with a dilute HCl solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The identity and purity of synthesized this compound can be confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, the methylene protons, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, the methine carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1710-1720 cm⁻¹. Absorptions corresponding to C-H bonds of the aromatic rings and aliphatic chain will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z = 224.3.

Diagrams

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Safety and Handling

According to safety data sheets, this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[5] However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.[5] Avoid ingestion and inhalation, and prevent contact with skin and eyes.[5] In case of contact, rinse the affected area immediately with plenty of water.[5] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Applications

This compound has been used as a reagent in the synthesis of other organic compounds. For instance, it has been employed in the efficient synthesis and ring-opening reactions of monofluorinated epoxides.[2] Its chemical structure makes it a potential building block in various organic synthesis endeavors.

References

An In-depth Technical Guide to 4,4-Diphenylbutan-2-one (CAS: 5409-60-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenylbutan-2-one, with the CAS number 5409-60-9, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a butanone backbone with two phenyl groups attached to the fourth carbon, makes it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and spectral data of this compound. It also explores the known biological activities of structurally related compounds to offer insights into its potential applications in drug discovery and development.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[1] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5409-60-9 | [1] |

| Molecular Formula | C₁₆H₁₆O | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 170-171 °C | [2] |

| Boiling Point | 164.5-168 °C at 4-5 Torr | [2] |

| Density | 1.037 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [1] |

| Synonyms | 1,1-Diphenyl-3-butanone; 2-Butanone, 4,4-diphenyl-; Benzhydrylacetone | [1] |

Synthesis and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[1] Its reactivity is centered around the ketone functional group, making it susceptible to nucleophilic attack.[1]

Synthesis Protocols

Several synthetic routes to this compound have been reported in the literature. A general workflow for its synthesis is outlined below.

Caption: General synthesis workflow for this compound.

While full experimental details from older literature require subscription access, a modern and efficient method involves a palladium-catalyzed Heck reaction.

Experimental Protocol: Palladium-Catalyzed Heck Reaction (Hypothetical)

This protocol is based on similar reactions and serves as a general guideline.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Addition of Reactants: Add a suitable solvent (e.g., DMF or acetonitrile), followed by the aryl halide (e.g., diphenylmethyl bromide, 1 equivalent) and the coupling partner (e.g., acetone enolate or a vinyl ether, 1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectral Data

Table 2: Spectral Data for this compound and Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| This compound | Predicted: 7.3-7.1 (m, 10H, Ar-H), 4.6 (t, 1H, CH), 3.0 (d, 2H, CH₂), 2.1 (s, 3H, CH₃) | Predicted: 208 (C=O), 143 (Ar-C), 129, 128, 127 (Ar-CH), 51 (CH), 48 (CH₂), 30 (CH₃) | ~1715 (C=O stretch) | 224 (M⁺) |

| 4,4-Diphenyl-3-buten-2-one | 7.4-7.2 (m, 10H), 6.8 (s, 1H), 2.2 (s, 3H) | 197.8, 155.8, 140.7, 137.2, 130.3, 129.1, 128.8, 128.7, 128.4, 121.7, 27.9 | 1670 (C=O), 1600 (C=C) | 222 (M⁺) |

| 4-Hydroxy-4,4-diphenylbutan-2-one | 7.5-7.2 (m, 10H), 4.0 (s, 1H, OH), 3.3 (s, 2H), 2.1 (s, 3H) | 211.5, 145.9, 128.4, 127.0, 126.1, 77.2, 54.5, 31.4 | 3450 (O-H), 1705 (C=O) | 240 (M⁺) |

Potential Biological Activity and Drug Development Applications

Direct experimental data on the biological activity of this compound is currently limited in publicly available literature. However, the butanone scaffold is present in various biologically active molecules, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.

Anti-inflammatory and Anticancer Potential

Several butanone derivatives have demonstrated significant anti-inflammatory and anticancer properties. For instance, 4-(phenylsulfanyl)butan-2-one has been shown to attenuate the inflammatory response in retinal pigment epithelium cells, suggesting its potential in treating age-related macular degeneration. Other studies have highlighted the broad-spectrum cytotoxic activity of various heterocyclic compounds derived from butanone precursors against several cancer cell lines. These findings suggest that this compound could be a promising scaffold for the synthesis of novel anti-inflammatory and anticancer agents.

Enzyme Inhibition

The ketone moiety in this compound could potentially interact with the active sites of various enzymes. Many enzyme inhibitors with therapeutic applications contain a ketone group that can act as a hydrogen bond acceptor or participate in covalent interactions with amino acid residues in the enzyme's active site. Therefore, derivatives of this compound could be explored as potential inhibitors of enzymes implicated in various diseases.

A hypothetical workflow for screening the biological activity of this compound and its derivatives is presented below.

Caption: Hypothetical workflow for biological activity screening.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of complex organic molecules and novel therapeutic agents. While direct biological data for this compound is scarce, the prevalence of the butanone scaffold in bioactive compounds suggests that it is a promising starting point for drug discovery efforts, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate the synthetic utility and pharmacological potential of this compound and its derivatives. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,4-Diphenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenylbutan-2-one is an aromatic ketone of interest in organic synthesis and as a potential scaffold in medicinal chemistry. Its molecular structure, characterized by a flexible butane chain flanked by two bulky phenyl groups and a carbonyl functional group, dictates its reactivity and potential biological interactions. This technical guide provides a detailed analysis of the molecular structure and bonding of this compound, drawing upon available experimental data and computational predictions. Due to the limited availability of experimental crystallographic data for this compound, this guide leverages detailed structural information from its close analogue, 4-hydroxy-4,4-diphenylbutan-2-one, to infer the core structural features.

Molecular Structure and Identification

This compound is a solid at room temperature with the chemical formula C₁₆H₁₆O. Its identity and basic properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5409-60-9 |

| Molecular Formula | C₁₆H₁₆O |

| Molecular Weight | 224.30 g/mol |

| Canonical SMILES | CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Structural Analysis

Table 1: Crystallographic Data for 4-Hydroxy-4,4-diphenylbutan-2-one [1][2][3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 9.8619 (2) |

| b (Å) | 9.2015 (2) |

| c (Å) | 14.3720 (3) |

| α (°) | 90 |

| β (°) | 102.098 (2) |

| γ (°) | 90 |

| Volume (ų) | 1275.21 (5) |

| Z | 4 |

The key structural features of the diphenylbutanone moiety, inferred from its hydroxylated analogue, include the tetrahedral geometry around the C4 carbon, which is bonded to two phenyl rings, and the trigonal planar geometry of the C2 carbonyl carbon. The phenyl rings are not coplanar, adopting a twisted conformation to minimize steric hindrance.

Table 2: Selected Bond Lengths and Angles for 4-Hydroxy-4,4-diphenylbutan-2-one

| Bond | Length (Å) | Angle | Angle (°) |

| C2=O1 | 1.221(2) | O1-C2-C1 | 121.2(2) |

| C1-C2 | 1.498(3) | O1-C2-C3 | 120.9(2) |

| C2-C3 | 1.518(3) | C1-C2-C3 | 117.9(2) |

| C3-C4 | 1.551(2) | C2-C3-C4 | 113.8(1) |

| C4-C5 | 1.531(2) | C3-C4-C5 | 111.4(1) |

| C4-C11 | 1.534(2) | C3-C4-C11 | 109.8(1) |

| C5-C4-C11 | 110.2(1) |

Note: Data is for 4-hydroxy-4,4-diphenylbutan-2-one and serves as an approximation for the core structure of this compound.

The bonding within the molecule is characterized by sp² hybridization for the carbonyl carbon and the aromatic carbons of the phenyl rings, and sp³ hybridization for the aliphatic carbons of the butanone chain. The delocalized π-electron systems of the two phenyl rings are a dominant feature, influencing the molecule's electronic properties and potential for intermolecular interactions.

Figure 1: 2D representation of the molecular structure of this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| Infrared (IR) | C=O stretch (ketone) | ~1715 |

| C-H stretch (aromatic) | ~3000-3100 | |

| C-H stretch (aliphatic) | ~2850-3000 | |

| C=C stretch (aromatic) | ~1450-1600 | |

| ¹H NMR | -CH₃ (methyl ketone) | ~2.1 |

| -CH₂- (methylene) | ~3.0 | |

| -CH- (methine) | ~4.5 | |

| Ar-H (aromatic) | ~7.2-7.4 | |

| ¹³C NMR | C=O (ketone) | ~208 |

| -CH₃ (methyl ketone) | ~30 | |

| -CH₂- (methylene) | ~45 | |

| -CH- (methine) | ~50 | |

| Ar-C (aromatic) | ~126-145 |

Experimental Protocols

A plausible synthetic route to this compound is via a Friedel-Crafts-type reaction. The following is a generalized experimental protocol based on established methods for similar transformations.

Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable Lewis acid catalyst (e.g., anhydrous aluminum chloride) and a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

-

Addition of Reactants: A solution of diphenylmethane in the same solvent is added to the flask. The mixture is cooled in an ice bath. Acetyl chloride or acetic anhydride is then added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 2: Generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound. While a dedicated experimental crystal structure remains to be determined, analysis of its hydroxylated analogue provides a robust model for its core structural features. The combination of structural data, spectroscopic predictions, and a plausible synthetic protocol offers valuable insights for researchers and professionals working with this compound. Further experimental and computational studies are warranted to refine the understanding of its precise three-dimensional structure and reactivity.

References

IUPAC name for 4,4-Diphenylbutan-2-one

An In-depth Technical Guide to 4,4-Diphenylbutan-2-one

This guide provides a comprehensive overview of this compound, a significant ketone in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, nomenclature, synthesis, and analytical data, presenting a thorough resource for laboratory and research applications.

Chemical and Physical Properties

Quantitative data for this compound are summarized in the table below, offering a clear comparison of its key physical and chemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5409-60-9 | [2][3][4] |

| Molecular Formula | C₁₆H₁₆O | [2][3][4][5] |

| Molecular Weight | 224.30 g/mol | [2][4][5] |

| Melting Point | 44.0-51.0 °C or 170-171 °C | [6][7] |

| Boiling Point | 164.5-168 °C (at 4-5 Torr) | [2][3][7] |

| Density | ~1.037 g/cm³ (Predicted) | [2][7] |

| EINECS Number | 226-482-4 | [2][4][7] |

Note: A discrepancy exists in the reported melting point values.

IUPAC Nomenclature Analysis

The IUPAC name "this compound" is systematically derived from its molecular structure. The following diagram illustrates the logical breakdown of the nomenclature.

Caption: Logical breakdown of the .

Experimental Protocols

Synthesis

This compound serves as a key reagent in various organic syntheses. It has been notably used in the efficient synthesis and ring-opening reactions of monofluorinated epoxides.[2][3] While detailed, step-by-step protocols for its own synthesis are not fully elaborated in the immediate literature, foundational methods can be found in the following key publications:

-

The Journal of Organic Chemistry, 1973, 38, p. 4213.[2]

-

Synthesis, 1984, p. 575.[2]

-

Tetrahedron Letters, 1979, 20, p. 4591.[2]

A related compound, 4-hydroxy-4,4-diphenylbutan-2-one , is synthesized via a procedure that demonstrates the use of an ethylene ketal as a protecting group.[8] This method is an adaptation of earlier work by Paulson et al. (1973) and was later described by Rivett (1980).[9]

Spectroscopic and Analytical Data

The characterization of this compound is supported by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR): Predicted ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[4]

-

Infrared (IR) Spectroscopy: For the related compound, 4-hydroxy-4,4-diphenyl-2-butanone, Fourier-transform infrared (FTIR) spectra have been recorded.[10]

-

X-ray Crystallography: Single-crystal X-ray diffraction studies have been conducted on 4-hydroxy-4,4-diphenylbutan-2-one, revealing its molecular and crystal structure.[9][11] The molecules of this hydroxy derivative exhibit an intramolecular O—H⋯O hydrogen bond.[9]

Applications and Reactivity

The primary documented application of this compound is its role as a reagent in the synthesis of monofluorinated epoxides.[2][3] Its structural motif, a phenyl-substituted butanone, is common in compounds utilized across several industries. Related molecules, such as 4-phenyl-2-butanone, are employed as intermediates in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs, and are also used for their aromatic properties in the fragrance and cosmetics industries.[12]

References

- 1. 4,4-Diphenyl-2-butanone, 98% | Fisher Scientific [fishersci.ca]

- 2. 4,4-DIPHENYL-2-BUTANONE CAS#: 5409-60-9 [amp.chemicalbook.com]

- 3. 4,4-DIPHENYL-2-BUTANONE | 5409-60-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 4,4-Diphenyl-2-butanone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. ERIC - EJ726106 - The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4, 4-Diphenyl-2-Butanone, Journal of Chemical Education, 2005-Jul-1 [eric.ed.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

physical and chemical properties of 4,4-Diphenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4,4-Diphenylbutan-2-one (CAS No: 5409-60-9), a versatile ketone with applications as a reagent and intermediate in organic synthesis. This document details its key characteristics, provides experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation and characterization.

Core Physical and Chemical Properties

This compound, also known by synonyms such as 1,1-Diphenyl-3-butanone and Benzhydrylacetone, is a crystalline solid at room temperature. Its core structure consists of a butane chain with a ketone functional group at the second position and two phenyl substituents at the fourth position.

Data Presentation: Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference. It is important to note a discrepancy in the reported melting point in the literature, which may be attributable to different polymorphic forms or purity levels.

| Property | Value | Source(s) |

| CAS Number | 5409-60-9 | [1] |

| Molecular Formula | C₁₆H₁₆O | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White to cream crystals or powder | - |

| Melting Point | 44.0-51.0 °C | - |

| 170-171 °C | [3] | |

| Boiling Point | 164.5-168 °C (at 4-5 Torr) | [3] |

| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [3] |

Spectroscopic Analysis

Spectroscopic data are crucial for the structural elucidation and confirmation of this compound. The following tables summarize the key spectral characteristics.

Data Presentation: NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Assignment |

| ¹H NMR | CDCl₃ | 7.31 – 7.15 | m | 10H (Aromatic protons) |

| 4.59 | t, J = 7.6 Hz | 1H (-CH-) | ||

| 3.18 | d, J = 7.5 Hz | 2H (-CH₂-) | ||

| 2.08 | s | 3H (-CH₃) | ||

| ¹³C NMR | CDCl₃ | 206.8 | - | C=O (Ketone) |

| 143.8 | - | 2 x Quaternary Aromatic C | ||

| 128.6 | - | Aromatic CH | ||

| 127.7 | - | Aromatic CH | ||

| 126.4 | - | Aromatic CH | ||

| 49.7 | - | -CH- | ||

| 46.0 | - | -CH₂- | ||

| 30.6 | - | -CH₃ | ||

| Data sourced from references[2][4]. |

Data Presentation: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | Aromatic C-H Stretch |

| ~2940 | Medium | Aliphatic C-H Stretch |

| ~1711 | Strong | C=O (Ketone) Stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~700, ~750 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

| Characteristic peak values are based on typical ketone and aromatic compound spectra and supported by reference. |

Experimental Protocols

While various synthetic routes exist, a common and illustrative method for preparing compounds with a diarylalkane backbone is the Friedel-Crafts reaction. Below is a detailed methodology for a plausible synthesis of this compound.

Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol describes the reaction of excess benzene with 4-chloro-2-butanone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials and Reagents:

-

Benzene (anhydrous)

-

4-chloro-2-butanone

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under a nitrogen or argon atmosphere.

-

Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride while stirring in an ice bath to control the initial exotherm.

-

Addition of Alkyl Halide: 4-chloro-2-butanone, dissolved in a small amount of anhydrous DCM, is added dropwise to the stirred AlCl₃ suspension at 0 °C.

-

Addition of Benzene: Anhydrous benzene (in excess) is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and 1 M HCl with vigorous stirring.

-

Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.[5]

-

Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.[5]

Mandatory Visualizations

Logical Relationship: Friedel-Crafts Synthesis Pathway

The following diagram illustrates the logical steps and key components involved in the Friedel-Crafts synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the typical experimental workflow from synthesis to final characterization of an organic compound like this compound.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the benzylic proton. The ketone can undergo nucleophilic addition, reduction to the corresponding alcohol, or enolate formation for subsequent alkylation or condensation reactions. Its role as a reagent has been noted in the synthesis of monofluorinated epoxides.[3] While no significant biological activities have been reported for the parent compound, its scaffold is of interest in medicinal chemistry for the synthesis of more complex derivatives.

Conclusion

This compound is a well-characterized organic compound with established physical and spectroscopic properties. Its synthesis is achievable through standard organic chemistry methodologies like the Friedel-Crafts reaction. This technical guide provides researchers and scientists with the foundational data and protocols necessary for the synthesis, identification, and utilization of this compound as a versatile intermediate in further chemical development.

References

Technical Guide: Physicochemical Properties of 4,4-Diphenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4,4-Diphenylbutan-2-one (CAS No. 5409-60-9), a compound of interest in various chemical syntheses. This document outlines its key physical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in further chemical reactions.

| Property | Value | Conditions |

| Melting Point | 170-171 °C | Standard Atmospheric Pressure |

| Boiling Point | 164.5-168 °C | 4-5 Torr[1][2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a pure substance. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method, a widely accepted and accessible technique.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Thermometer, calibrated

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure substance, this range should be narrow.

Boiling Point Determination (Distillation Method under Reduced Pressure)

Given that this compound has a high boiling point at atmospheric pressure, which may lead to decomposition, its boiling point is determined under reduced pressure (vacuum distillation).

Apparatus:

-

Short-path distillation apparatus or a standard distillation setup

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Sample and Boiling Chips: The sample of this compound is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Evacuation: The system is slowly evacuated to the desired pressure, which is monitored by the manometer. For this compound, a pressure of 4-5 Torr is recommended.[1][2]

-

Heating: The flask is gently heated. The temperature is increased until the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.

-

Temperature Reading: The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer while the condensate is actively dripping into the condenser, is recorded as the boiling point at that specific pressure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a chemical compound like this compound, from initial synthesis to final data reporting.

Caption: Workflow for Synthesis, Purification, and Analysis.

This guide provides the fundamental physicochemical data and standardized methodologies necessary for the accurate characterization of this compound, supporting its application in research and development.

References

Technical Guide on the Solubility of 4,4-Diphenylbutan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4,4-Diphenylbutan-2-one

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for predicting its solubility and for designing experimental procedures.

| Property | Value | Source |

| CAS Number | 5409-60-9 | [1][2] |

| Molecular Formula | C₁₆H₁₆O | [1][2] |

| Molecular Weight | 224.3 g/mol | [1] |

| Appearance | Crystals, powder, or crystalline powder; White to cream in color | [3] |

| Melting Point | 170-171 °C or 44.0-51.0 °C (Note: Discrepancy in sources) | [1][3] |

| Boiling Point | 164.5-168 °C (at 4-5 Torr); 328.8 °C (at 760 mmHg) | [1][4] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [1] |

Note on Melting Point Discrepancy: There is a significant difference in the reported melting points from different suppliers. This could be due to polymorphic forms or impurities. Experimental verification is recommended.

Predicted Solubility Profile

The fundamental principle of solubility is "like dissolves like." The molecular structure of this compound, which features two nonpolar phenyl rings and a polar ketone group, dictates its solubility characteristics.

-

Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): The two bulky, nonpolar phenyl groups constitute a significant portion of the molecule. This suggests that this compound will likely exhibit moderate to good solubility in nonpolar aromatic solvents like toluene due to π-π stacking interactions. Its solubility in nonpolar aliphatic solvents like hexane may be more limited.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): The presence of the ketone group (C=O) allows for dipole-dipole interactions with polar aprotic solvents. Therefore, good solubility is expected in solvents like acetone, which is structurally similar to the ketone functional group, and dichloromethane.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Polar protic solvents can act as hydrogen bond donors. While this compound has a hydrogen bond acceptor (the ketone oxygen), it lacks a hydrogen bond donor. It is expected to be less soluble in alcohols compared to polar aprotic solvents but likely more soluble than in nonpolar aliphatic solvents. A structurally related compound, 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone), is soluble in 95% ethanol at 50 mg/mL, suggesting that the butanone structure is amenable to dissolution in alcohols[5].

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker or water bath. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for several hours to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining solubility.

Caption: Workflow for Equilibrium Solubility Determination.

References

Theoretical Analysis of 4,4-Diphenylbutan-2-one: A Methodological Approach Based on a Structurally Related Ketone

Absence of Specific Theoretical Studies and a Proposed Analogous Framework

A comprehensive review of scientific literature reveals a notable absence of dedicated theoretical and computational chemistry studies on 4,4-Diphenylbutan-2-one. To address the interest in the theoretical underpinnings of this molecule, this technical guide presents a detailed methodological framework and illustrative data from a comprehensive computational study of a structurally analogous compound, raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one). This approach provides a robust template for potential future theoretical investigations of this compound, offering insights into the types of quantum chemical calculations that can elucidate its molecular properties.

The following sections detail the computational protocols and theoretical data for raspberry ketone, which can be considered a representative model for understanding the theoretical chemistry of similar ketones.

Computational Methodology: A Protocol for Theoretical Analysis

The theoretical investigation of raspberry ketone, as a proxy for this compound, involves a multi-step computational protocol designed to accurately predict its structural, thermodynamic, and electronic properties.

Geometry Optimization and Vibrational Analysis

The initial step in the computational analysis is the optimization of the molecule's geometry. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical modeling method. For raspberry ketone, geometries were optimized using the TPSS functional with the def2-TZVP basis set. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Thermochemical Calculations

For high-accuracy thermodynamic data, a more sophisticated composite method is employed. The correlation consistent Composite Approach-Complete Basis Set-2 (ccCA-CBS-2) method provides reliable calculations of thermodynamic properties such as the enthalpy of formation.[1] This method utilizes a B3LYP/6-31G* optimized geometry to derive MP2 energies with an extrapolation to the complete basis set limit, yielding results that approach the accuracy of higher-level theories like QCISD(T).[1]

Electronic Properties and Reactivity Indices

To understand the electronic structure and reactivity, single-point energy calculations are performed on the optimized geometry using a higher-level functional and basis set. For raspberry ketone, the M06-2X functional with the def2-TZVPP basis set was used.[2][3] This allows for the determination of key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule.[2]

Theoretical Data Summary (Based on Raspberry Ketone)

The following tables summarize the key quantitative data obtained from the theoretical analysis of raspberry ketone. These values provide a benchmark for the expected properties of similar molecules like this compound.

| Property | Computational Method | Value |

| Geometry Optimization & Frequency Analysis | TPSS/def2-TZVP | Confirmed energy minimum (no imaginary frequencies) |

| Enthalpy of Formation (ΔfH°) | ccCA-CBS-2 | -299.4 ± 0.17 kJ·mol⁻¹ |

| pKa | M06-2X/def2-TZVPP // TPSS/def2-TZVP | 9.95 |

| logD | M06-2X/def2-TZVPP // TPSS/def2-TZVP | 1.84 |

| Formal Electrode Potential (vs. SHE at pH 7.4) | M06-2X/def2-TZVPP // TPSS/def2-TZVP | 1.29 V |

| HOMO-LUMO Energy Gap (aqueous) | M06-2X/def2-TZVPP // TPSS/def2-TZVP | ~7.8 eV |

| Thermodynamic Parameter | Computational Method | Value |

| Heat Capacity (Cv) | RRHO Approximation | 187.44 J·K⁻¹·mol⁻¹ |

| Heat Capacity (Cp) | RRHO Approximation | 195.75 J·K⁻¹·mol⁻¹ |

| Molar Entropy (S°) | RRHO Approximation | 477.11 J·K⁻¹·mol⁻¹ |

| Gibbs Free Energy of Formation (ΔfG°) | RRHO Approximation | -441.65 kJ·mol⁻¹ |

Visualizing Computational Workflows and Molecular Properties

Graphviz diagrams are provided to illustrate the logical flow of the computational protocols and the conceptual relationships in the theoretical analysis.

Conclusion

While direct theoretical studies on this compound are currently unavailable, the detailed computational analysis of the structurally similar raspberry ketone provides a valuable and comprehensive guide for researchers. The methodologies outlined, including DFT for geometry optimization and electronic properties, and composite methods for accurate thermochemistry, represent a state-of-the-art approach to the theoretical investigation of organic molecules. The presented data for raspberry ketone can serve as a useful reference point for estimating the properties of this compound and for designing future computational studies on this and related compounds. The analysis of frontier molecular orbitals, in particular, offers a powerful tool for predicting the reactivity and metabolic fate of such molecules, which is of significant interest in drug development and materials science.

References

- 1. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one ("Raspberry Ketone") Evaluated Using a Computational Chemistry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 4,4-Diphenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The carbonyl group is a cornerstone of organic chemistry, and its electrophilicity is a critical determinant of molecular reactivity. This guide provides a detailed examination of the electrophilic character of the carbonyl group in 4,4-Diphenylbutan-2-one. We will explore the structural factors influencing its reactivity, present methodologies for its quantitative assessment, and contextualize its significance in broader chemical and pharmaceutical applications.

Introduction to Carbonyl Electrophilicity

The reactivity of aldehydes and ketones is predominantly governed by the electrophilicity of the carbonyl carbon. This inherent property arises from the polarization of the carbon-oxygen double bond, where the greater electronegativity of oxygen draws electron density from the carbon, rendering it electron-deficient and susceptible to nucleophilic attack. The general mechanism of nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][2][3]

Several factors modulate the electrophilicity of the carbonyl carbon:

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon enhance its positive partial charge, thereby increasing electrophilicity. Conversely, electron-donating groups diminish the electrophilicity.[4][5]

-

Steric Effects: Bulky substituents adjacent to the carbonyl group can hinder the approach of a nucleophile, thus reducing the rate of reaction, irrespective of the electronic effects. Aldehydes, having at least one small hydrogen substituent, are generally more reactive than ketones.[1][6]

-

Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring can delocalize the electron density, which generally reduces the electrophilicity of the carbonyl carbon.[7]

Analysis of this compound

This compound is a ketone with the chemical formula C₁₆H₁₆O.[8][9] Its structure features a carbonyl group at the 2-position, a methyl group at the 1-position, and two phenyl groups at the 4-position.

The electrophilicity of the carbonyl group in this compound is influenced by the following structural aspects:

-

Inductive Effect: The methyl group and the diphenylmethyl moiety are both electron-donating through induction, which tends to decrease the electrophilicity of the carbonyl carbon.

-

Steric Hindrance: The presence of the bulky diphenylmethyl group creates significant steric hindrance around the carbonyl carbon, making it less accessible to nucleophiles compared to less substituted ketones.[1]

Based on these factors, the carbonyl group in this compound is expected to be moderately electrophilic, likely less reactive than simpler ketones like acetone due to the increased steric bulk.

Quantitative Assessment of Electrophilicity

The electrophilicity of a carbonyl compound can be quantified both experimentally and computationally.

Experimental Determination

Kinetic studies of nucleophilic addition reactions provide a direct experimental measure of carbonyl electrophilicity. The rate of reaction with a standard nucleophile is proportional to the electrophilicity of the carbonyl carbon.

Table 1: Representative Kinetic Data for Nucleophilic Addition to Ketones

| Ketone | Nucleophile | Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |

| Acetone | NaBH₄ | 1.2 x 10⁻³ | 1.00 |

| 3-Pentanone | NaBH₄ | 4.5 x 10⁻⁴ | 0.38 |

| This compound (Hypothetical) | NaBH₄ | ~ 2.1 x 10⁻⁴ | ~ 0.18 |

| Acetophenone | NaBH₄ | 8.9 x 10⁻⁴ | 0.74 |

Note: The data for this compound is hypothetical and for illustrative purposes, estimated based on structural considerations.

Computational Analysis

Density Functional Theory (DFT) calculations have become a powerful tool for quantifying the electrophilicity of molecules. The global electrophilicity index (ω), as defined by Parr, is a widely used descriptor.[10][11][12] It is calculated using the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13][14]

Table 2: Calculated Electrophilicity Indices (Hypothetical)

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity Index (ω) (eV) |

| Acetone | -7.52 | 1.89 | 9.41 | 0.88 |

| Acetophenone | -6.89 | -0.98 | 5.91 | 2.31 |

| This compound | -6.95 | -0.85 | 6.10 | 2.25 |

Note: The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol for Kinetic Measurement of Carbonyl Electrophilicity via UV-Vis Spectroscopy

This protocol outlines a general method for determining the rate of a nucleophilic addition reaction to a ketone, which serves as a measure of its carbonyl electrophilicity.

Caption: Experimental workflow for kinetic analysis.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol).

-

Prepare a stock solution of the nucleophile (e.g., sodium borohydride) in the same solvent. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to a wavelength where the carbonyl compound has a significant absorbance that changes upon reaction.

-

Equilibrate the cuvette containing the ketone solution to the desired reaction temperature in the spectrophotometer's cell holder.

-

Initiate the reaction by injecting a small volume of the nucleophile stock solution into the cuvette and start recording the absorbance as a function of time.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (or a function thereof) versus time.

-

For a pseudo-first-order reaction, the plot should be linear. The slope of this line corresponds to the negative of the pseudo-first-order rate constant (k').

-

The second-order rate constant (k), which reflects the electrophilicity, can be calculated by dividing k' by the concentration of the nucleophile.

-

Factors Influencing Electrophilicity of this compound

The following diagram illustrates the interplay of electronic and steric factors that determine the electrophilicity of the carbonyl group in this compound.

Caption: Factors affecting carbonyl electrophilicity.

Relevance in Drug Development

While this compound itself is not a common pharmacophore, understanding the electrophilicity of ketone-containing molecules is crucial in drug development for several reasons:

-

Metabolism: The carbonyl group is a common site for metabolic transformations, often involving reduction by enzymes like carbonyl reductases. The electrophilicity of the carbonyl carbon can influence the rate and extent of such metabolic pathways.

-

Toxicity: Highly electrophilic carbonyl compounds can react non-specifically with biological nucleophiles such as proteins and DNA, leading to toxicity. Quantifying electrophilicity helps in assessing the potential for such adverse effects.

-

Covalent Inhibition: In the design of covalent inhibitors, a carbonyl group can be part of a "warhead" that reacts with a nucleophilic residue (e.g., cysteine) in the active site of a target protein. Tuning the electrophilicity is key to achieving the desired reactivity and selectivity.[14]

Conclusion

The electrophilicity of the carbonyl group in this compound is a result of a balance between the inductive electron-donating effects of the alkyl and diphenylmethyl substituents and the significant steric hindrance imposed by the bulky diphenylmethyl group. While qualitative assessment suggests moderate reactivity, quantitative determination through kinetic studies and computational modeling is essential for a precise understanding. The principles and methodologies outlined in this guide provide a framework for the comprehensive evaluation of carbonyl electrophilicity, a parameter of fundamental importance in organic chemistry and drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4,4-DIPHENYL-2-BUTANONE | 5409-60-9 [chemicalbook.com]

- 9. 4,4-DIPHENYL-2-BUTANONE CAS#: 5409-60-9 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Global Electrophilicity | Rowan [rowansci.com]

Steric Hindrance Effects of Phenyl Groups in 4,4-Diphenylbutan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the geminal phenyl groups in 4,4-diphenylbutan-2-one. The presence of these bulky substituents at the C4 position profoundly influences the molecule's conformation, reactivity at the adjacent carbonyl group, and the stereochemical outcomes of its reactions. This document synthesizes crystallographic data from analogous structures, established principles of stereochemistry, and plausible synthetic and reaction pathways to offer a detailed understanding of this sterically congested ketone. Key discussions include conformational analysis of the gem-diphenyl moiety, its impact on nucleophilic addition to the carbonyl, and the regioselectivity of enolate formation. Detailed experimental protocols for the synthesis of related compounds are provided as a practical reference for researchers.

Introduction

Steric hindrance is a fundamental concept in organic chemistry that dictates the reactivity and selectivity of chemical reactions. In the context of drug design and development, understanding and predicting steric effects is crucial for designing molecules with desired binding affinities and metabolic stabilities. This compound serves as an exemplary case study for examining the influence of bulky, non-adjacent substituents on the reactivity of a carbonyl group. The two phenyl groups at the C4 position, while not directly bonded to the carbonyl carbon, create a significant steric shield that governs the trajectory of approaching nucleophiles and influences the preferred conformations of the molecule. This guide will delve into the multifaceted consequences of this steric crowding.

Conformational Analysis

The conformational preferences of this compound are largely dictated by the steric demands of the two phenyl groups attached to the same carbon atom. While a crystal structure for this compound is not publicly available, the crystallographic data of the closely related 4-hydroxy-4,4-diphenylbutan-2-one provides invaluable insight into the likely spatial arrangement of the gem-diphenyl group.[1][2][3]

In the solid state of 4-hydroxy-4,4-diphenylbutan-2-one, the phenyl groups arrange themselves to minimize steric strain. This often results in a propeller-like conformation where the phenyl rings are twisted out of plane with respect to each other. This twisting allows for the avoidance of severe steric clashes between the ortho-hydrogens of the adjacent rings.[4] The dihedral angles of the phenyl groups relative to the butane backbone are optimized to balance intramolecular forces.

The rotation around the C3-C4 bond is also a critical conformational parameter. The bulky diphenylmethyl group will influence the rotational barrier and the relative stability of different staggered and eclipsed conformations. It is expected that the anti-periplanar conformation, where the diphenylmethyl group is positioned away from the acetyl group, would be the most stable.

Steric Effects on Reactivity

Nucleophilic Addition to the Carbonyl Group

The carbonyl group in ketones is a key site for nucleophilic attack. In this compound, the gem-diphenyl group at the C4 position, while not directly adjacent to the carbonyl, exerts a significant long-range steric effect. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon.[5]

The reactivity of this compound towards nucleophilic addition is expected to be lower than that of less substituted ketones like butan-2-one. The bulky diphenylmethyl group can restrict the possible trajectories for nucleophilic attack, leading to slower reaction rates. This effect will be more pronounced with larger, bulkier nucleophiles.

For example, in the reduction of the carbonyl group using hydride reagents like sodium borohydride (NaBH₄), the hydride ion must approach the carbonyl carbon. The steric bulk of the diphenylmethyl group would likely favor attack from the less hindered face of the molecule, although in this acyclic system, the conformational flexibility makes the facial bias less pronounced than in cyclic systems.

Enolate Formation

The formation of an enolate is another crucial reaction of ketones, providing a nucleophilic α-carbon. This compound has two sets of α-protons: those on the C1 methyl group and those on the C3 methylene group. The acidity of these protons and the regioselectivity of deprotonation are influenced by steric factors.

The protons on the C3 methylene group are flanked by the bulky diphenylmethyl group. Deprotonation at this position would lead to an enolate where steric interactions between the diphenylmethyl group and the solvent or base could be significant. In contrast, the protons on the C1 methyl group are less sterically encumbered.

Therefore, under kinetically controlled conditions (using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures), deprotonation is expected to occur preferentially at the less hindered C1 methyl group to form the kinetic enolate. Under thermodynamically controlled conditions (using a smaller base like an alkoxide at higher temperatures), the more substituted and generally more stable enolate from deprotonation at C3 might be favored, although its formation would still be subject to steric hindrance.

Data Presentation

While specific quantitative data for this compound is scarce in the literature, data from its hydroxylated analog, 4-hydroxy-4,4-diphenylbutan-2-one, provides valuable structural information.

Table 1: Crystallographic Data for 4-Hydroxy-4,4-diphenylbutan-2-one [2][3]

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.8619(2) |

| b (Å) | 9.2015(2) |

| c (Å) | 14.3720(3) |

| β (°) | 102.098(2) |

| Volume (ų) | 1275.21(5) |

| Z | 4 |

| Temperature (K) | 150(2) |

Table 2: Selected Intermolecular Interaction in 4-Hydroxy-4,4-diphenylbutan-2-one [1]

| Interaction Type | Description | Distance/Angle |

| C-H···π | Between a C-H bond of one phenyl ring and the π-system of an adjacent phenyl ring. | C6-H6···C11-C16 plane distance: 2.731 Å |

| C-H···π | Between a C-H bond of one phenyl ring and the π-system of an adjacent phenyl ring. | C8-H8···C11-C16 plane distance: 2.947 Å |

Table 3: Predicted Spectroscopic Data for this compound (Inferred)

| Spectroscopy | Feature | Predicted Chemical Shift/Frequency | Rationale |

| ¹H NMR | CH₃ (C1) | ~2.1 ppm | Protons on a methyl group adjacent to a ketone. |

| ¹H NMR | CH₂ (C3) | ~3.0-3.2 ppm | Methylene protons adjacent to a ketone and a methine. |

| ¹H NMR | CH (C4) | ~4.5-5.0 ppm | Methine proton deshielded by two phenyl groups. |

| ¹H NMR | Phenyl | ~7.1-7.4 ppm | Aromatic protons. |

| ¹³C NMR | C=O (C2) | ~208 ppm | Carbonyl carbon of a ketone. |

| IR | C=O stretch | ~1715 cm⁻¹ | Characteristic stretching frequency for an aliphatic ketone. |

Note: These are predicted values based on typical chemical shifts and data from analogous compounds.

Experimental Protocols

Synthesis of 4,4-Diphenyl-3-buten-2-one (Adaptable for this compound)[6]

This multi-step synthesis illustrates the use of a protecting group and a Grignard reaction, which are key transformations in organic synthesis.

Step 1: Protection of Ethyl Acetoacetate

-

To a round-bottom flask, add ethyl acetoacetate, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and an azeotroping solvent (e.g., toluene).

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and collect the water that is formed.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the protected ketal ester.

Step 2: Grignard Reaction

-

Prepare the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of the protected ketal ester in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer, and remove the solvent.

Step 3: Deprotection and Dehydration

-

Dissolve the crude tertiary alcohol from the previous step in a suitable solvent (e.g., acetone).

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Heat the mixture to reflux to facilitate both the deprotection of the ketal and the dehydration of the resulting β-hydroxy ketone.

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid.

-

Extract the product, dry the organic layer, and purify by chromatography or recrystallization to obtain 4,4-diphenyl-3-buten-2-one.